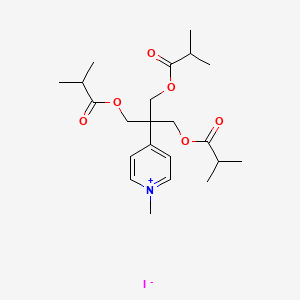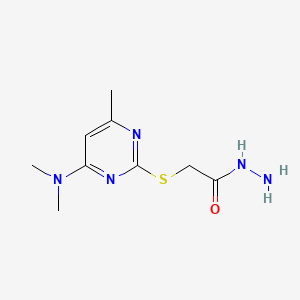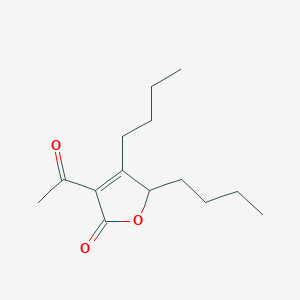
3-Acetyl-4,5-dibutylfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4,5-dibutylfuran-2(5H)-one: is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is distinguished by its acetyl group at the third position and dibutyl groups at the fourth and fifth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4,5-dibutylfuran-2(5H)-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Addition of Dibutyl Groups: The dibutyl groups can be added through alkylation reactions using butyl halides and a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-Acetyl-4,5-dibutylfuran-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetyl-4,5-dibutylfuran-2(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The acetyl group can participate in nucleophilic addition reactions, while the furan ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-4,5-dimethylfuran-2(5H)-one: Similar structure but with methyl groups instead of butyl groups.
3-Acetyl-4,5-diphenylfuran-2(5H)-one: Contains phenyl groups instead of butyl groups.
3-Acetyl-4,5-diethylfuran-2(5H)-one: Contains ethyl groups instead of butyl groups.
Uniqueness
3-Acetyl-4,5-dibutylfuran-2(5H)-one is unique due to the presence of longer butyl chains, which can influence its solubility, reactivity, and biological activity. The butyl groups can enhance hydrophobic interactions, making the compound more suitable for certain applications compared to its shorter-chain analogs.
Properties
CAS No. |
77900-57-3 |
|---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
4-acetyl-2,3-dibutyl-2H-furan-5-one |
InChI |
InChI=1S/C14H22O3/c1-4-6-8-11-12(9-7-5-2)17-14(16)13(11)10(3)15/h12H,4-9H2,1-3H3 |
InChI Key |
UFNVKJZRJGQTPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=C(C(=O)O1)C(=O)C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


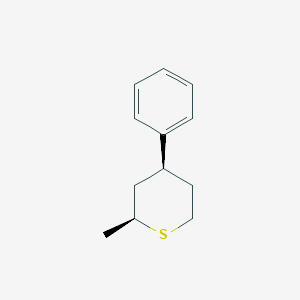
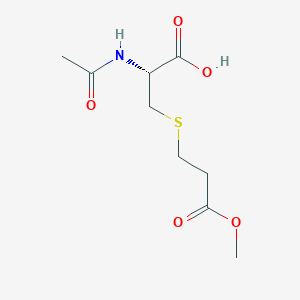
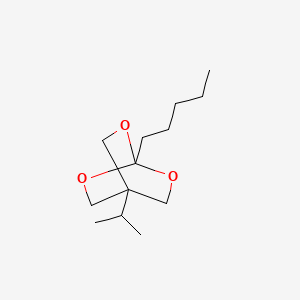
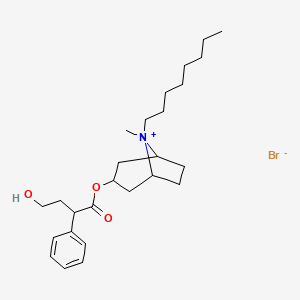
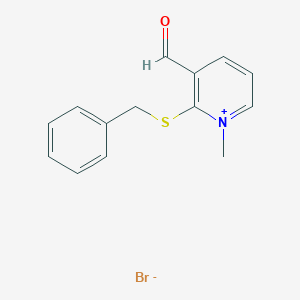
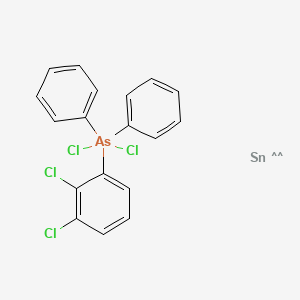
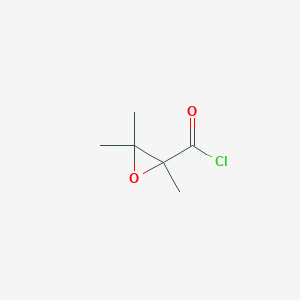
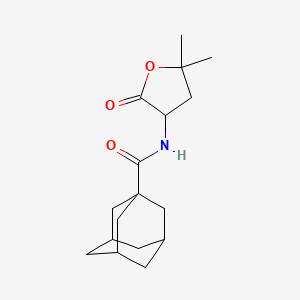
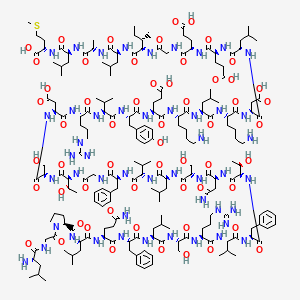
![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)
